N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:
- Triazole core: Substituted at position 4 with a 1H-pyrrol-1-yl group and at position 5 with a 4-chlorophenyl group.
- Sulfanyl bridge: Links the triazole to an acetamide moiety.
This scaffold is designed for pharmacological applications, leveraging the triazole ring's metabolic stability and the acetamide group's hydrogen-bonding capacity.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5O2S/c1-30-18-9-8-16(23)12-17(18)24-19(29)13-31-21-26-25-20(14-4-6-15(22)7-5-14)28(21)27-10-2-3-11-27/h2-12H,13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRSGSXDOQTCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a chloro-substituted methoxyphenyl group, a pyrrole ring, and a triazole moiety, which are key to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and isocyanates.
- Substitution Reactions : The introduction of the chloro and methoxy groups is done via electrophilic aromatic substitution.
- Final Coupling : The final product is obtained through coupling reactions that link the triazole and phenyl groups.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds containing the triazole ring have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Antiviral Activity
The compound's structural components suggest potential antiviral properties. Similar triazole derivatives have been evaluated for their effectiveness against viral infections, particularly in inhibiting viral replication in vitro and in vivo .
Enzyme Inhibition
The compound has been explored for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease.
| Enzyme | Inhibition Level |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Moderate |
The biological activity of this compound is thought to involve several mechanisms:
- Interaction with Enzymes : The presence of the sulfanyl group enhances binding affinity to target enzymes.
- Disruption of Cellular Processes : By inhibiting key metabolic pathways in bacteria and viruses, the compound can effectively reduce their proliferation.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antiviral Efficacy : A series of triazole derivatives were tested against Tobacco Mosaic Virus (TMV), showing over 40% inhibition at concentrations of 500 mg/L .
- Enzyme Inhibition Studies : Research indicated that compounds with a similar scaffold exhibited significant inhibition against urease, making them potential candidates for treating infections caused by urease-producing bacteria .
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
Key structural differences among analogs lie in substituents at positions 4 and 5 of the triazole ring, influencing bioactivity and physicochemical properties:
Impact of Modifications :
- Pyrrole vs. Pyridine/Furan : Pyrrole’s electron-rich nature may improve binding to aromatic receptors, while pyridine/furan alters solubility and steric interactions .
- Ethyl vs. Aryl Groups : Ethyl enhances lipophilicity, whereas aryl groups (e.g., phenyl) may improve π-π stacking in target proteins .
Acetamide Group Variations
The acetamide’s aryl substituent influences pharmacokinetics:
Key Observations :
Pharmacological Activity Comparison
Notable Findings:
Challenges :
- Steric hindrance from the 4-chlorophenyl group may reduce reaction yields.
- Purification requires chromatography or recrystallization due to polar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
